2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride
Overview
Description
2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is a hydrochloride salt form of 2,2-Dimethyl-1-phenylpropan-1-amine, which is an organic compound featuring a phenyl group attached to a propan-1-amine backbone with two methyl groups at the second carbon position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride typically involves the reaction of 2,2-Dimethyl-1-phenylpropan-1-amine with hydrochloric acid. The base compound, 2,2-Dimethyl-1-phenylpropan-1-amine, can be synthesized through several methods, including:
Reductive Amination: This method involves the reaction of 2,2-Dimethyl-1-phenylpropan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: Another approach involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 2,2-Dimethylpropanal, followed by amination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Dimethyl-1-phenylpropan-1-one or 2,2-Dimethyl-1-phenylpropanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist at specific receptor sites, influencing biochemical pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropan-1-amine: Similar structure but lacks the two methyl groups at the second carbon position.
1-Phenylpropan-2-amine: The amine group is attached to the second carbon instead of the first.
2,2-Dimethyl-1-phenylpropan-1-ol: The amine group is replaced by a hydroxyl group.
Uniqueness
2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride is unique due to the presence of two methyl groups at the second carbon position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOFDSTXFQCVDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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